molecular formula C6H6N2O2 B2874843 2-(Dimethoxymethylidene)propanedinitrile CAS No. 64672-72-6

2-(Dimethoxymethylidene)propanedinitrile

Cat. No.: B2874843
CAS No.: 64672-72-6
M. Wt: 138.126
InChI Key: XIHOVMBYUMTLNJ-UHFFFAOYSA-N
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Description

2-(Dimethoxymethylidene)propanedinitrile is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.126. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(dimethoxymethylidene)propanedinitrile involves the reaction of ethene-1,1,2,2-tetracarbonitrile with urea in the presence of methanol . The reaction mixture is stirred for 50 minutes, followed by the addition of ether and cooling to -78°C. The resulting solid is filtered and washed with cold ether/hexane to yield the desired product with a 76% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents like ethene-1,1,2,2-tetracarbonitrile, urea, and methanol makes this method feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile groups into amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Dimethoxymethylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(dimethoxymethylidene)propanedinitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethoxymethylene)malononitrile: This compound is structurally similar but may have different reactivity due to the presence of different substituents.

    Malononitrile: Lacks the methoxy groups, making it less reactive in certain substitution reactions.

    Ethene-1,1,2,2-tetracarbonitrile: Contains additional nitrile groups, leading to different chemical properties.

Uniqueness

2-(Dimethoxymethylidene)propanedinitrile is unique due to the presence of both methoxy and nitrile groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(dimethoxymethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-9-6(10-2)5(3-7)4-8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOVMBYUMTLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64672-72-6
Record name 2-(dimethoxymethylidene)propanedinitrile
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